molecular formula C19H20N4O3S B2688644 4-(2,3-dimethoxyphenyl)-6-methyl-N-(pyridin-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 553659-13-5

4-(2,3-dimethoxyphenyl)-6-methyl-N-(pyridin-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2688644
CAS RN: 553659-13-5
M. Wt: 384.45
InChI Key: RMUZUFDOKANXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dimethoxyphenyl)-6-methyl-N-(pyridin-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Exploration

  • Heterocyclic Compound Synthesis : A study described the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties. This process involves creating complex molecules that show significant biological activities, highlighting the compound's versatility in drug development (Abu‐Hashem et al., 2020).

  • Crystal Structure Analysis : Research focusing on the synthesis and crystal structure of related compounds emphasizes the importance of understanding molecular configurations for drug design. Detailed structural analysis aids in elucidating the interaction mechanisms with biological targets (Ji, 2006).

  • Antimicrobial Agents Development : Another research avenue explored the synthesis of new tetrahydropyrimidine-2-thiones and their derivatives as potential biological agents, demonstrating significant antimicrobial activities. This suggests potential applications in developing new antibiotics or antifungal medications (Akbari et al., 2008).

  • Antihypertensive and Anti-ulcer Applications : Studies have also investigated dihydropyrimidines for their antihypertensive and anti-ulcer activities, indicating the compound's potential in treating cardiovascular and gastrointestinal disorders. Such research underlines the therapeutic versatility of tetrahydropyrimidine derivatives (Rana et al., 2004; 2011).

  • Advanced Pharmaceutical Synthesis : The exploration of novel synthetic pathways to create pyrido and thieno derivatives from tetrahydropyrimidine-2-thiones showcases the compound's utility in crafting new pharmaceuticals with varied biological activities. This synthesis capability opens doors for the development of drugs with targeted actions (Bakhite et al., 2005).

properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-6-methyl-N-pyridin-3-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-11-15(18(24)22-12-6-5-9-20-10-12)16(23-19(27)21-11)13-7-4-8-14(25-2)17(13)26-3/h4-10,16H,1-3H3,(H,22,24)(H2,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUZUFDOKANXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dimethoxyphenyl)-6-methyl-N-(pyridin-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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